2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide
Overview
Description
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent.
Mechanism of Action
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the packaging of DNA into chromatin. By binding to acetylated histones, BET proteins can regulate the expression of nearby genes. Dysregulation of BET proteins has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of BET protein activity
- Induction of tumor cell death
- Reduction of tumor growth
- Suppression of pro-inflammatory cytokine and chemokine production
- Inhibition of immune cell migration to the site of inflammation
- Reduction of atherosclerotic plaque formation
Advantages and Limitations for Lab Experiments
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its well-established synthesis method, and its suitability for in vivo studies. However, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide may have off-target effects on other proteins, which can affect its specificity and selectivity.
Future Directions
There are several future directions for the study of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide, including:
- Further optimization of its synthesis method to improve its yield and purity
- Evaluation of its safety and efficacy in clinical trials for various diseases, including cancer, inflammation, and cardiovascular diseases
- Investigation of its mechanism of action in various cell types and tissues
- Identification of biomarkers that can predict response to 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide treatment
- Development of combination therapies that can enhance the anti-tumor activity of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide
- Exploration of its potential as a therapeutic agent for other diseases, including neurological disorders and viral infections.
In conclusion, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide is a promising small molecule inhibitor that targets BET proteins and has shown potent anti-tumor and anti-inflammatory activity in preclinical studies. Its well-established synthesis method and suitability for in vivo studies make it a valuable tool for further research. Further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential as a therapeutic agent for various diseases.
Scientific Research Applications
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide has shown potent anti-tumor activity in various types of cancer, including leukemia, lymphoma, and solid tumors. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide works by inhibiting the activity of BET proteins, which are involved in the regulation of oncogenes and tumor suppressor genes. By targeting BET proteins, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide can induce tumor cell death and reduce tumor growth.
In inflammation, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and psoriasis. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide can also inhibit the migration of immune cells to the site of inflammation, reducing tissue damage and inflammation.
In cardiovascular diseases, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide has been shown to reduce the formation of atherosclerotic plaques, which are the main cause of heart attacks and strokes. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide works by inhibiting the activity of BET proteins, which are involved in the regulation of genes involved in lipid metabolism and inflammation. By targeting BET proteins, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide can reduce the accumulation of lipids in the arteries and prevent the formation of atherosclerotic plaques.
properties
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(2-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-19-9-5-3-7-17(19)22-20(24)13-23-12-16(21(25)14-10-11-14)15-6-2-4-8-18(15)23/h2-9,12,14H,10-11,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEDCMDWXPATET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.